3-Bromo-5-hydroxy-4-methoxybenzoic acid
Overview
Description
3-Bromo-5-hydroxy-4-methoxybenzoic acid (3B5H4MBA) is a brominated phenolic acid with a variety of industrial and biological applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 232.02 g/mol. 3B5H4MBA has been widely studied due to its unique chemical structure and its potential in various fields, including medicinal chemistry, organic synthesis, and nanotechnology.
Scientific Research Applications
Derivative Synthesis : It is used for generating alkoxy-, propylthio-, and amino-substituted derivatives, as well as for reducing hydroxy and methoxy derivatives to 1,2,3,4-benzenetetraamine (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).
Synthesis of Benzo[b]thiophene Derivatives : This compound is utilized in the synthesis of 7-methoxybenzo[b]thiophene and its derivatives (Rahman & Scrowston, 1983).
Substrate for Cross-Coupling Reactions : 2-bromo-3-hydroxybenzoate derivatives, which are closely related to 3-Bromo-5-hydroxy-4-methoxybenzoic acid, serve as substrates for Pd-catalyzed cross-coupling reactions, demonstrating their usefulness in convenient synthesis (Shinohara et al., 2014).
Intermediate in Chemical Synthesis : Methyl 4-bromo-2-methoxybenzoate, an intermediate in the synthesis of this compound, is used in various scientific research applications (Chen, 2008).
Affinity-Labeling Reagent : 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, a derivative, serves as an affinity-labeling reagent for catechol O-methyltransferase (COMT) and its action can be partially reversed by dithiothreitol (DTT) (Borchardt & Huber, 1982).
Derivatives of 4-hydroxybenzoic acid : It is a derivative of 4-hydroxybenzoic acid and its methyl and n-butyl esters, which are useful in research (Cavill, 1945).
Inhibition of Catechol O-methyltransferase : 5-substituted 3-hydroxy-4-methoxybenzoic acids, including this compound, are potential inhibitors of rat liver catechol O-methyltransferase, suggesting their use in enzyme inhibition studies (Borchardt, Huber, & Houston, 1982).
Antioxidant Applications : Bromophenols from Rhodomela confervoides, which may include derivatives of this compound, show potential as natural antioxidants in food and/or pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways due to their interactions with different enzymes and receptors .
Pharmacokinetics
The compound’s molecular weight (24704 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Given its potential interactions with various enzymes and receptors, it may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-bromo-5-hydroxy-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPMZMJYQDNWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513191 | |
Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52783-66-1 | |
Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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